N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a benzylcarbamothioyl moiety linked via the carboxamide group at position 4. The benzylcarbamothioyl group introduces a sulfur atom into the structure, distinguishing it from oxygen-based carboxamide analogs. This structural motif may influence its physicochemical properties, such as solubility and metabolic stability, as well as its binding affinity in biological systems.
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-11-15(17(24-26-11)16-13(20)8-5-9-14(16)21)18(25)23-19(27)22-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCJXLPESYLEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzyl group, a carbamothioyl moiety, and an oxazole ring, which contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth. In vitro studies indicate that it exhibits activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the oxazole ring is believed to play a critical role in enhancing its anticancer properties.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial for tumor growth and proliferation.
Case Studies
- Antibacterial Studies : A study conducted on various thiourea derivatives indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antibacterial agent .
- Anticancer Activity : In a controlled experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
- Enzyme Inhibition Profile : The compound was screened against several enzymes, revealing moderate inhibition of carbonic anhydrase with an IC50 value of 50 µM. This suggests that it could potentially be developed as a therapeutic agent targeting metabolic processes in cancer .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives similar to N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The anticancer activity is attributed to the ability to induce apoptosis in malignant cells and inhibit tumor growth through various pathways . Molecular docking studies further suggest a favorable binding affinity to specific cancer-related targets, enhancing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several derivatives based on the oxazole framework. The results indicated that compounds featuring the benzylcarbamothioyl group demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity Assessment
In another investigation, a series of compounds including this compound were subjected to cytotoxicity assays against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . Additionally, these compounds were shown to modulate key signaling pathways involved in cell survival and proliferation.
Potential Applications
The diverse biological activities of this compound open avenues for its application in several fields:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
- Agricultural Chemistry : Potential use as an agrochemical agent due to its antimicrobial properties.
- Research Tool : Utilization in biochemical assays to study specific cellular pathways or mechanisms.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The benzylcarbamothioyl group in the target compound introduces sulfur, increasing lipophilicity compared to oxygen-based analogs (e.g., dimethoxyphenylmethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous 1,2-oxazole carboxamides, such as coupling reactions between acid chlorides and amines .
- Stability : Thioamide derivatives are generally more resistant to enzymatic degradation than carboxamides, suggesting improved metabolic stability for the target compound .
- Activity Trends: In dimethoxyphenylmethyl analogs (), enhanced π-π stacking with aromatic residues in enzymes has been theorized, while cyanophenyl derivatives () may exhibit stronger hydrogen bonding due to the nitrile group.
Q & A
Q. What are the recommended synthetic routes for N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?
The compound can be synthesized via multi-step organic reactions, including:
- Stepwise coupling : Reacting benzyl isothiocyanate with a pre-synthesized oxazole-4-carboxamide intermediate under basic conditions (e.g., triethylamine in ethanol) to form the thiourea linkage .
- Optimization of substituents : Adjusting reaction solvents (e.g., ethanol vs. DMF) and catalysts (e.g., pyridine derivatives) to improve yield, as demonstrated in analogous thiourea-containing heterocycles .
- Purification : Flash column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound, followed by recrystallization for purity .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm the presence of the benzylcarbamothioyl group (e.g., δ ~10–12 ppm for thiourea NH protons) and the 2-chloro-6-fluorophenyl substituent .
- IR spectroscopy : Peaks at ~1250–1350 cm (C=S stretch) and ~1650–1750 cm (oxazole C=O stretch) .
- Elemental analysis : Verification of C, H, N, S, and halogen content to confirm stoichiometry .
Q. What preliminary bioactivity assays are suitable for this compound?
Initial screening should focus on:
- In vitro enzyme inhibition : Testing against kinases or proteases due to structural similarity to benzothiazole and oxazole derivatives with reported activity .
- Cytotoxicity assays : Using human cell lines (e.g., HEK-293) to evaluate IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Systematic substitution : Modifying the benzyl group (e.g., introducing electron-withdrawing substituents) or altering the oxazole methyl group to assess impact on bioactivity .
- Bioisosteric replacement : Replacing the thiourea moiety with urea or amide groups to compare stability and activity .
- Docking studies : Using computational models to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. What experimental design approaches optimize reaction conditions for this compound?
Advanced methodologies include:
- Design of Experiments (DoE) : Factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading) .
- Flow chemistry : Continuous-flow reactors to enhance reproducibility and scalability, as demonstrated in analogous oxidation and coupling reactions .
- Statistical modeling : Response surface analysis to identify optimal reaction parameters (e.g., Pareto charts for yield maximization) .
Q. How can contradictory data (e.g., variable bioactivity or yields) be resolved?
Strategies involve:
- Replication : Conducting triplicate experiments under standardized conditions to confirm reproducibility .
- Analytical troubleshooting : Using HPLC-MS to detect impurities or degradation products affecting bioactivity .
- Meta-analysis : Comparing results with structurally related compounds (e.g., benzothiazole carboxamides) to identify trends in substituent effects .
Q. What advanced analytical techniques validate the compound’s stability and conformation?
- X-ray crystallography : Resolving crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiourea group) .
- Dynamic light scattering (DLS) : Assessing aggregation behavior in aqueous solutions for drug-delivery applications .
- Accelerated stability studies : Monitoring degradation under stress conditions (e.g., high humidity, UV light) via LC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
